molecular formula C12H16N2 B185901 2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine CAS No. 17725-95-0

2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine

Cat. No.: B185901
CAS No.: 17725-95-0
M. Wt: 188.27 g/mol
InChI Key: MRCZUYPMFAPJQH-UHFFFAOYSA-N
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Description

2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine is a substituted tryptamine derivative of significant interest in medicinal chemistry and pharmacological research. This compound serves as a valuable scaffold for the design and synthesis of novel bioactive molecules, particularly in the development of potential therapeutics for metabolic disorders. Research indicates that indole ethylamine derivatives can function as potent dual-target agonists, activating key regulators of lipid metabolism such as PPARα and CPT1a. This activation promotes fatty acid oxidation and reduces lipid accumulation in hepatocytes, positioning this class of compounds as a promising lead for the investigation of non-alcoholic fatty liver disease (NAFLD) therapeutics . The indole nucleus is a privileged structure in drug discovery, and its derivatives demonstrate a wide spectrum of biological activities, including anti-inflammatory and antioxidant properties . As a research chemical, this compound provides researchers with a versatile intermediate for exploring receptor interactions, signaling pathways, and the synthesis of more complex molecules for various biological evaluations . Its structural features make it a compound of high interest for advancing studies in organic synthesis and preclinical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,7-dimethyl-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-8-4-3-5-11-10(6-7-13)9(2)14-12(8)11/h3-5,14H,6-7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCZUYPMFAPJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347276
Record name 2,7-Dimethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17725-95-0
Record name 2,7-Dimethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 2,7 Dimethyl 1h Indol 3 Yl Ethylamine

Direct Synthesis Protocols for 2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine

Direct synthesis of this compound can be approached through several established and advanced chemical pathways. These methods primarily focus on the construction of the core indole (B1671886) structure followed by the introduction of the ethylamine (B1201723) side chain.

Established Reaction Pathways and Conditions

The Fischer indole synthesis remains one of the most reliable and widely used methods for the preparation of indole derivatives. nih.govdmt-nexus.medmt-nexus.medrugfuture.comwikipedia.org This reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. nih.govwikipedia.org In the context of this compound synthesis, a common strategy involves the reaction of 2,6-dimethylphenylhydrazine with a suitable carbonyl compound to form the 2,7-dimethylindole core.

A key intermediate in the synthesis of the target molecule is 2,7-dimethyl-1H-indole-3-acetonitrile. This can be synthesized and subsequently reduced to afford this compound. The reduction of the nitrile group is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

Alternative classical methods for indole synthesis include the Bischler-Mohlau and Madelung syntheses. The Bischler-Mohlau synthesis involves the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778) derivative, which in this case would be 2,6-dimethylaniline. drugfuture.comwikipedia.org The Madelung synthesis, on the other hand, utilizes the intramolecular cyclization of an N-phenylamide under high-temperature conditions with a strong base. wikipedia.orgquimicaorganica.org

A general representation of the Fischer indole synthesis is depicted below:

Table 1: Key Features of Established Indole Synthesis Methods

Synthesis Method Key Reactants General Conditions
Fischer Indole Synthesis Phenylhydrazine derivative, Aldehyde or Ketone Acid catalyst (Brønsted or Lewis), Heat
Bischler-Mohlau Synthesis α-Bromo-acetophenone, Aniline derivative Excess aniline, Heat

| Madelung Synthesis | N-phenylamide | Strong base, High temperature |

Advanced Synthetic Approaches and Process Optimization

In recent years, advancements in synthetic methodologies have led to more efficient and optimized routes for the synthesis of tryptamine (B22526) derivatives. These include the use of flow chemistry and microwave-assisted organic synthesis (MAOS).

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netrsc.org The continuous flow synthesis of N,N-dimethyltryptamine (DMT) and its analogues has been successfully demonstrated using a Fischer indole reaction, highlighting the potential of this technology for the production of this compound. researchgate.netrsc.orgnih.gov Optimization of reaction parameters such as temperature, residence time, and reagent stoichiometry in a flow system can lead to significantly higher yields and purity of the final product. nih.govdbpedia.org

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating organic reactions. researchgate.netrsc.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields in the synthesis of tryptamine derivatives. dmt-nexus.medmt-nexus.meresearchgate.netrsc.org For instance, the reduction of glyoxalylamide precursors to N,N-dialkylated tryptamines has been achieved in as little as 5 minutes under microwave conditions. researchgate.net

Application of this compound Analogues as Precursors in Organic Synthesis

The primary amine functionality and the electron-rich indole nucleus of this compound and its analogues make them valuable building blocks for the synthesis of more complex heterocyclic structures.

Generation of Schiff Base Ligands from Indole Ethanamine Scaffolds

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govallsubjectjournal.com The primary amine of tryptamine analogues readily reacts with various carbonyl compounds to form Schiff base ligands. These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions.

The synthesis of Schiff bases from tryptamine derivatives is typically carried out by refluxing equimolar amounts of the tryptamine and the corresponding aldehyde or ketone in a suitable solvent such as ethanol (B145695). nih.gov The reaction is often catalyzed by a small amount of acid.

An example is the condensation of tryptamine with 2,4-dichlorobenzaldehyde (B42875) to form (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine. nih.gov The resulting Schiff bases can be characterized by various spectroscopic techniques, including IR, 1H NMR, and 13C NMR. nih.govmdpi.com

Table 2: Spectroscopic Data for a Representative Tryptamine-Derived Schiff Base

Compound Key IR Peaks (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

| (2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine | 3300 (N-H), 1640 (C=N) | 8.3 (s, 1H, CH=N), 7.0-8.0 (m, Ar-H), 3.8 (t, 2H, CH₂-N=), 3.1 (t, 2H, Ar-CH₂) | 162 (C=N), 110-140 (Ar-C) |

Construction of Fused Heterocyclic Systems (e.g., quinazolinones, pyridopyrimidines)

Tryptamine derivatives are valuable precursors for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds and natural products.

Quinazolinones: The synthesis of quinazolinone alkaloids can be achieved through the coupling of a tryptamine derivative with an anthranilic acid derivative. nih.govresearchgate.net For example, the reaction of D-tryptophan methyl ester with anthranilic acid, followed by cyclization, yields a pyrazino[2,1-b]quinazoline-3,6-dione structure. nih.gov This methodology can be adapted for this compound to produce novel quinazolinone derivatives.

Pyridopyrimidines: Similarly, tryptamine analogues can be used to construct pyridopyrimidine scaffolds. The synthesis of novel pyrido[1,2-c]pyrimidine (B1258497) derivatives with a rigidized tryptamine moiety has been reported as potential serotonin (B10506) reuptake inhibitors and 5-HT1A receptor ligands. dmt-nexus.me

Role in Mannich Reactions and Nucleophilic Substitution for Indole Derivatization

Mannich Reactions: The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine. youtube.comresearchgate.net The indole nucleus, particularly at the C3 position, can act as the active hydrogen component. Gramine (B1672134), a naturally occurring indole alkaloid and a structural analogue of the N,N-dimethyl derivative of the target compound, is a classic example of a Mannich base derived from indole. youtube.comnih.govresearchgate.net The synthesis of gramine and its derivatives is often achieved through the Mannich reaction of indole, formaldehyde, and dimethylamine. nih.govresearchgate.net Tryptamine derivatives can also participate in Mannich-type reactions, leading to the formation of more complex indole alkaloids. The Pictet-Spengler reaction, a special case of the Mannich reaction, involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. drugfuture.com

Nucleophilic Substitution: The ethylamine side chain of tryptamine derivatives can undergo nucleophilic substitution reactions. For instance, the primary amine can be alkylated to form secondary and tertiary amines. Furthermore, the indole nitrogen can also participate in nucleophilic substitution reactions under certain conditions. It has been reported that 1-hydroxytryptamine derivatives can undergo nucleophilic substitution at the 1-position of the indole nucleus with other indoles in the presence of a strong acid. researchgate.netresearchgate.net

Comparative Analysis of Synthetic Routes for Related Indole Ethanamines

The synthesis of indole ethanamines, a class of compounds that includes this compound, is dominated by several classical and modern methods. The Fischer indole synthesis and the Speeter-Anthony tryptamine synthesis are two of the most established and versatile routes. wikipedia.org More recent approaches, such as those involving chemoenzymatic processes and reactions with aziridines, offer alternative pathways. acs.orgnih.gov

Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone of indole chemistry, involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. mdma.chprinceton.edu For the synthesis of N,N-disubstituted tryptamines like N,N-dimethyltryptamine (DMT), a phenylhydrazine hydrochloride is typically reacted with a protected 4-aminobutanal (B194337) equivalent, such as 4-(N,N-dimethylamino)butanal dimethyl acetal. mdma.ch The reaction is generally heated under acidic conditions, for example, in aqueous sulfuric acid, followed by basification and extraction to isolate the tryptamine product. mdma.chnih.gov

Recent advancements have focused on optimizing this reaction for cleaner and more rapid production, including the use of continuous flow chemistry. nih.gov This method allows for the synthesis of various tryptamine analogues in good yields and can be scaled up for gram-scale production. nih.gov The choice of solvent and acid catalyst can significantly influence the reaction's efficiency and yield. mdma.chnih.gov

Table 1: Overview of Fischer Indole Synthesis for N,N-Dimethyltryptamine

Step Reagents Conditions Yield Reference
Indole Formation Phenylhydrazine hydrochloride, 4-(N,N-dimethylamino)butanal dimethyl acetal, Sulfuric acid Reflux in 4% aqueous H₂SO₄ for 2 hours 86-93% mdma.ch
Flow Synthesis Phenylhydrazine hydrochloride, 4-(dimethylamino)butyraldehyde diethyl acetal, Sulfuric acid Acetonitrile (B52724)/water, 40-80°C in a flow reactor 97-99% (after extraction) nih.gov

| Batch Synthesis | Phenylhydrazine HCl, 4-(N,N-dimethylamino)butanal diethyl acetal, Sulfuric acid | Deionized water, Acetonitrile, 37°C | 56.8% | bbgate.combbgate.com |

This table is interactive. Click on the headers to sort.

Speeter-Anthony Tryptamine Synthesis

The Speeter-Anthony synthesis provides a different and highly effective route to tryptamines, particularly for N,N-disubstituted derivatives. mdma.ch This method begins with the indole nucleus, which is first reacted with oxalyl chloride to form a 3-indoleglyoxylyl chloride intermediate in nearly quantitative yield. mdma.chpsu.edu This intermediate is then treated with a secondary amine, such as dimethylamine, to produce the corresponding N,N-disubstituted-3-indoleglyoxylamide. mdma.chpsu.edu The final step involves the reduction of the amide to the desired tryptamine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or aluminum hydride (alane). mdma.chnih.gov

This synthesis is noted for its wide applicability to various substituted indoles and the excellent yields typically obtained in each step. mdma.ch A modification of this method, using alane generated in situ from LiAlH₄, has been reported to produce high-purity DMT in good yields, suitable for clinical trials. nih.govresearchgate.net

Table 2: Overview of Speeter-Anthony Tryptamine Synthesis

Step Starting Material Reagents Product Yield Reference
Acylation Indole Oxalyl chloride 3-Indoleglyoxylyl chloride ~Quantitative mdma.ch
Amidation 3-Indoleglyoxylyl chloride Dimethylamine 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide Excellent mdma.ch

| Reduction | 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | Lithium aluminum hydride (LiAlH₄) or Alane | N,N-Dimethyltryptamine (DMT) | Good | mdma.chnih.gov |

This table is interactive. Click on the headers to sort.

Other Synthetic Approaches

Beyond these two primary methods, other strategies have been developed for synthesizing substituted tryptamines.

Chemoenzymatic Synthesis : This hybrid approach combines chemical synthesis with biocatalytic steps. For instance, the synthesis of 4-hydroxylated tryptamines can be followed by an enzymatic phosphorylation step, which can be challenging to achieve through purely chemical means. nih.gov This demonstrates the utility of enzymes for regioselective late-stage modifications. nih.gov

From Aziridines : Enantiospecific synthesis of β-substituted tryptamines can be achieved through the regioselective ring-opening of terminal aziridines with indole nucleophiles. acs.org This method offers control over stereochemistry, which is crucial for producing specific isomers. acs.org

Henry Reaction : The synthesis of α-methyltryptamine (αMT) can be accomplished via a Henry reaction between indole-3-carboxaldehyde (B46971) and nitroethane, followed by reduction of the resulting nitropropene derivative. wikipedia.org

Direct Alkylation and Functionalization : Methods for the direct C4-ethylamination of the indole scaffold using aziridines as reagents have also been described, offering novel pathways to biologically active indole derivatives. rsc.org

The selection of a synthetic route depends on several factors, including the availability of starting materials, the desired substitution pattern on the indole ring and ethylamine sidechain, and the need for stereochemical control. While the Fischer and Speeter-Anthony syntheses remain workhorse methods for many tryptamine derivatives, newer methodologies provide valuable tools for accessing more complex and specifically functionalized analogues.

Chemical Reactivity and Derivatization of 2 2,7 Dimethyl 1h Indol 3 Yl Ethylamine and Analogues

Electrophilic Substitution Reactions on the Indole (B1671886) Nucleus

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. researchgate.net The delocalization of the nitrogen lone pair electrons into the bicyclic system enhances the nucleophilicity, particularly at the C3 position. However, in 2-(2,7-dimethyl-1H-indol-3-yl)-ethylamine, the C3 position is already substituted with the ethylamine (B1201723) side chain. Consequently, electrophilic attack is directed to other positions on the ring.

The general order of reactivity for electrophilic substitution on an unsubstituted indole ring is C3 > N1 > C5 > C6 > C4 > C2 > C7. With the C3 position blocked, substitution typically occurs at the C2 position or on the benzene (B151609) portion of the indole ring. researchgate.net The presence of two electron-donating methyl groups at the C2 and C7 positions in this compound further activates the ring towards electrophilic attack. The C2-methyl group sterically hinders attack at that position to some extent, but also electronically activates the C4 and C6 positions. The C7-methyl group primarily activates the C5 and C6 positions.

Common electrophilic substitution reactions applicable to the indole nucleus include:

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or sulfuryl chloride can introduce halogen atoms onto the indole ring, typically at the C4, C5, or C6 positions, depending on the reaction conditions and the directing effects of the existing substituents. researchgate.net

Nitration and Sulfonation: These reactions are often complex with indoles due to the acidic conditions promoting polymerization and the sensitivity of the indole ring to oxidation. However, under carefully controlled conditions, substitution at the C5 or C6 position can be achieved.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, can introduce alkyl or acyl groups onto the benzene portion of the indole nucleus. For instance, the reaction of indole with acetylacetone (B45752) in the presence of boron trifluoride etherate has been shown to yield complex polycyclic structures, demonstrating the high reactivity of the indole core. researchgate.net The synthesis of (1H-indol-3-yl)methyl electrophiles for subsequent reactions further highlights the potential for derivatization originating from the indole core's reactivity. nih.gov

The precise regioselectivity of these reactions on this compound would be a composite result of the electronic effects of the C2 and C7 methyl groups, the C3-ethylamine group, and the steric hindrance they impose.

Nucleophilic Reactivity and Functional Group Transformations

The primary amine of the ethylamine side chain in this compound is a key site of nucleophilic reactivity. This functional group can readily participate in a variety of transformations to generate a diverse range of derivatives.

Key reactions involving the ethylamine side chain include:

N-Alkylation and N-Acylation: The primary amine can be alkylated or acylated to form secondary or tertiary amines and amides, respectively. For example, the biosynthesis of N,N-dimethyltryptamine (DMT) from tryptamine (B22526) involves the enzymatic transfer of methyl groups from S-adenosylmethionine (SAM) to the terminal amine, a classic example of nucleophilic attack by the amine. wikipedia.org This type of transformation can also be achieved synthetically using standard alkylating or acylating agents.

Schiff Base Formation: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. For example, tryptamine has been condensed with 2,4-dichlorobenzaldehyde (B42875) to form (2,4-dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine. nih.gov These Schiff bases are valuable intermediates in organic synthesis and can also serve as ligands in coordination chemistry. nih.gov

Reductive Amination: The primary amine can be used to modify carbonyl compounds through reductive amination, creating more complex amine derivatives.

Furthermore, the indole nitrogen (N1) possesses a slightly acidic proton and can be deprotonated under basic conditions to form a nucleophilic anion. researchgate.net This anion can then react with various electrophiles. While less common than side-chain modifications, this provides another route for derivatization. For instance, studies on 1-hydroxyindole (B3061041) derivatives have shown that nucleophilic substitution can occur at the N1 position. clockss.org Synthetic routes to novel indole ethylamine derivatives often utilize protective group strategies, such as N-Boc protection of the side-chain amine, to allow for selective transformations at other parts of the molecule. nih.gov

Oxidation and Reduction Potentials of the Indole Ethanamine Moiety

The indole ring system is electron-rich and thus susceptible to oxidation. This process can lead to a variety of products, including oxindoles, or can result in polymerization, especially under harsh conditions. The oxidation potential of the indole moiety is influenced by the substituents on the ring. The electron-donating methyl groups at the C2 and C7 positions in this compound are expected to lower its oxidation potential compared to unsubstituted tryptamine, making it more easily oxidized.

The ethylamine side chain can also be a site of oxidation. In biological systems, monoamine oxidase (MAO) enzymes metabolize tryptamines by oxidizing the amine, leading to the corresponding indole-3-acetic acid derivative. nih.govyoutube.com

Coordination Chemistry: Formation of Metal Complexes

Tryptamine and its derivatives, including this compound, can act as ligands, coordinating to metal ions through the nitrogen atom of the ethylamine side chain and potentially the indole nitrogen. The formation of Schiff base derivatives of tryptamines further expands their coordination capabilities, often creating bidentate or polydentate ligands that form stable complexes with a variety of transition metals. nih.govresearchgate.net

Design and Synthesis of Metal-Ligand Complexes

The synthesis of metal complexes with tryptamine-derived ligands has been explored to create novel compounds with specific structural and reactive properties. A common strategy involves first synthesizing a more complex ligand, such as a Schiff base, which is then reacted with a metal salt.

For example, a Schiff base formed from tryptamine and 2-N-tosylaminobenzaldehyde has been used to synthesize complexes with Zn(II), Cu(II), Ni(II), Co(II), and Fe(III). researchgate.net Another study detailed the synthesis of a series of rhenium complexes, fac-[Re(CO)₃(5Me-Sal-Trypt)(L)], where a tryptamine-containing salicylidene Schiff base acts as a bidentate N,O-donor ligand. nih.govrsc.orgnih.gov The synthesis of such complexes is typically achieved by reacting the ligand with a suitable metal precursor, such as a metal chloride or a metal carbonyl compound, in an appropriate solvent. nih.govnih.gov

Table 1: Examples of Synthesized Rhenium-Tryptamine Complexes This table is interactive. You can sort and filter the data.

Complex Metal Center Ancillary Ligand (L) Ligand Type Reference
fac-[Re(CO)₃(5Me-Sal-Trypt)(MeOH)] Rhenium(I) Methanol N,O-bidentate Schiff Base nih.gov
fac-[Re(CO)₃(5Me-Sal-Trypt)(Py)] Rhenium(I) Pyridine N,O-bidentate Schiff Base nih.gov
fac-[Re(CO)₃(5Me-Sal-Trypt)(Imi)] Rhenium(I) Imidazole N,O-bidentate Schiff Base nih.gov
fac-[Re(CO)₃(5Me-Sal-Trypt)(DMAP)] Rhenium(I) 4-Dimethylaminopyridine N,O-bidentate Schiff Base nih.gov
fac-[Re(CO)₃(5Me-Sal-Trypt)(PPh₃)] Rhenium(I) Triphenylphosphine N,O-bidentate Schiff Base nih.gov
fac-[Re(CO)₃(5Me-Sal-Trypt)]₂ Rhenium(I) Dimer N,O-bidentate Schiff Base nih.gov

Chelation Behavior and Stoichiometry in Complex Formation

The stoichiometry of the resulting metal complexes depends on the coordination number and preferred geometry of the metal ion, as well as the denticity of the ligand. Methods like UV-Visible absorption spectroscopy (using Job's plot), NMR, and single-crystal X-ray diffraction are used to determine the stoichiometry and structure of the complexes. nih.govlibretexts.org

Bidentate Schiff base ligands derived from tryptamine have been shown to form complexes with a 1:2 metal-to-ligand stoichiometry, with the general formula [M(L)₂], where M = Ni(II), Cu(II), or Zn(II). researchgate.net In these octahedral or square planar complexes, two bidentate ligands coordinate to a single metal center. In other cases, 1:1 metal-to-ligand stoichiometries are observed, for example in complexes of Ni(II), Zn(II), and Pd(II) with tetradentate thiosemicarbazone ligands. nih.gov The determination of this stoichiometry is critical, as it significantly influences the chemical and physical properties of the complex. nih.govresearchgate.net

Table 2: Stoichiometry of Tryptamine-Derived Metal Complexes This table is interactive. You can sort and filter the data.

Metal Ion Ligand Type Stoichiometry (Metal:Ligand) Resulting Geometry (inferred) Reference
Ni(II) Bidentate Schiff Base 1:2 Octahedral/Square Planar researchgate.net
Cu(II) Bidentate Schiff Base 1:2 Octahedral/Square Planar researchgate.net
Zn(II) Bidentate Schiff Base 1:2 Tetrahedral/Octahedral researchgate.net
Re(I) Bidentate Schiff Base 1:1 Octahedral nih.gov
Ni(II) Tetradentate Thiosemicarbazone 1:1 Square Planar nih.gov
Zn(II) Tetradentate Thiosemicarbazone 1:1 Tetrahedral nih.gov
Pd(II) Tetradentate Thiosemicarbazone 1:1 Square Planar nih.gov

Influence of Metal Ions on Compound Reactivity

Coordination to a metal ion can significantly alter the reactivity of the tryptamine ligand. The metal center can act as a Lewis acid, influencing the electron density distribution within the ligand and potentially activating it for certain reactions.

For instance, in the fac-[Re(CO)₃(5Me-Sal-Trypt)(L)] system, the rhenium tricarbonyl core was found to activate the complex for substitution reactions, allowing for the facile replacement of the ancillary ligand (L). nih.govrsc.org This demonstrates that the metal center can serve as a tunable platform for further derivatization. Furthermore, the identity of the metal ion itself has a profound impact on the properties of the complex, including its redox potential and stability. researchgate.netnih.gov Studies have shown that substituents on the indole ligand can influence not only the reactivity of the complex but also the nature of the bonding between the ligand and the metal. researchgate.net

Reactions with Michael Acceptors

The primary amine functionality of this compound and its structural analogs, such as tryptamine, allows them to act as nucleophiles in aza-Michael additions (conjugate additions). This reaction involves the 1,4-addition of the amine to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. The reaction is a versatile method for carbon-nitrogen bond formation and the synthesis of more complex derivatives.

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the β-carbon of the Michael acceptor. This forms a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final β-amino carbonyl compound. The reactivity in these additions is influenced by the nature of the Michael acceptor and the reaction conditions, which can include the use of catalysts or microwave irradiation to enhance reaction rates and yields. nih.gov

Detailed Research Findings

Research on the aza-Michael addition of tryptamine, a close structural analog of this compound, provides significant insight into the expected reactivity. The ethylamine side chain readily participates in conjugate additions with a variety of Michael acceptors.

Reaction with α,β-Unsaturated Esters and Nitriles:

Tryptamine and related primary amines react with α,β-unsaturated esters, such as methyl acrylate, and nitriles, like acrylonitrile. These reactions typically proceed under thermal conditions or with the aid of a catalyst to afford the corresponding β-amino ester or β-amino nitrile derivatives. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the Michael addition of amines to α,β-unsaturated esters. nih.gov

Reaction with α,β-Unsaturated Ketones:

The conjugate addition of tryptamines to α,β-unsaturated ketones, including vinyl ketones and chalcones, is a well-established method for synthesizing β-amino ketones. wikipedia.org These reactions can be catalyzed by Brønsted or Lewis acids. For instance, the reaction of indoles with chalcones has been efficiently catalyzed by a Brønsted acid ionic liquid, leading to excellent yields of the corresponding β-indolylketones. nih.gov While this example involves the indole ring itself acting as the nucleophile, the primary amine of this compound would be expected to be a more potent nucleophile for the aza-Michael addition.

Reaction with Maleimides:

Tryptamine has been shown to react with maleic anhydride (B1165640) to form an open-chain intermediate, which can then be cyclized to the corresponding maleimide (B117702) derivative. mdpi.com This demonstrates the potential for this compound to react with maleimides, which are effective Michael acceptors, to form succinimide (B58015) derivatives.

The table below summarizes the expected aza-Michael addition reactions of this compound with various Michael acceptors, based on the reactivity of analogous tryptamines.

Michael AcceptorProduct TypeRepresentative Reaction Conditions
α,β-Unsaturated Esters
Methyl acrylateβ-Amino esterMethanol, reflux or microwave irradiation nih.gov
Ethyl acrylateβ-Amino esterNeat or in solvent, heat
α,β-Unsaturated Ketones
Methyl vinyl ketoneβ-Amino ketoneSolvent, room temperature or heat wikipedia.org
Chalconeβ-Amino ketoneAcid or base catalysis, solvent nih.gov
α,β-Unsaturated Nitriles
Acrylonitrileβ-Amino nitrileNeat or in solvent, heat
Maleimides
N-PhenylmaleimideSuccinimide derivativeSolvent, heat mdpi.com

The following table provides examples of specific products from the reaction of tryptamine with Michael acceptors, illustrating the types of derivatives that could be synthesized from this compound.

Tryptamine ReactantMichael AcceptorProduct
TryptamineMethyl acrylateMethyl 3-((2-(1H-indol-3-yl)ethyl)amino)propanoate
TryptamineMethyl vinyl ketone4-((2-(1H-indol-3-yl)ethyl)amino)butan-2-one
TryptamineMaleic Anhydride1-(2-(1H-indol-3-yl)ethyl)pyrrole-2,5-dione mdpi.com

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the molecular structure of 2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are used to confirm the presence and position of the methyl groups and the ethylamine (B1201723) side chain on the indole (B1671886) core.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical deuterated solvent like CDCl₃, the spectrum of this compound would exhibit characteristic signals for the indole N-H proton, the aromatic protons, the ethylamine side-chain protons, and the methyl group protons. While specific spectral data for this exact compound is not widely published, data from the closely related N,N-dimethyltryptamine (DMT) can be used for comparison. researchgate.net For the target compound, the two methyl groups on the indole ring would appear as sharp singlets, likely in the range of δ 2.3-2.5 ppm. The ethylamine side chain would present as two triplets, corresponding to the -CH₂-CH₂-NH₂ group. researchgate.net The aromatic protons on the indole ring would appear in the δ 7.0-7.6 ppm region, with their splitting patterns revealing their positions. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the two methyl carbons, the two ethylamine carbons, and the ten carbons of the indole ring system. Comparing to data for substituted indoles, the methyl carbons (C-2 and C-7) would have characteristic shifts. researchgate.netrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

¹H NMR Data¹³C NMR Data
AssignmentPredicted δ (ppm)MultiplicityAssignmentPredicted δ (ppm)
Indole N-H~8.0-8.5br sC-2~135
Aromatic H (C4, C5, C6)~6.9-7.2mC-3~112
-CH₂-CH₂-NH₂~3.0tC-3a~127
-CH₂-CH₂-NH₂~2.8tC-4~120
C2-CH₃~2.4sC-5~121
C7-CH₃~2.4sC-6~118
-NH₂~1.5br sC-7~121
C-7a~136
-CH₂-CH₂-NH₂~40
-CH₂-CH₂-NH₂~25
C2-CH₃~12
C7-CH₃~16

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The spectrum for this compound would show characteristic absorption bands. The N-H stretch of the indole ring typically appears as a sharp peak around 3400-3500 cm⁻¹. The primary amine (-NH₂) of the ethylamine side chain would be expected to show two distinct bands in the 3300-3400 cm⁻¹ region due to symmetric and asymmetric stretching vibrations. Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups appears just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are found in the 1450-1600 cm⁻¹ region. researchgate.net

Table 2: Characteristic IR Absorption Bands

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Indole N-H Stretch~3450Medium, Sharp
Amine N-H Asymmetric & Symmetric Stretch~3350-3400Medium (two bands)
Aromatic C-H Stretch~3050Weak
Aliphatic C-H Stretch~2850-2960Medium-Strong
Aromatic C=C Stretch~1450-1600Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems within a molecule. The indole ring system is the primary chromophore in this compound. Indole and its derivatives typically exhibit two main absorption bands. For instance, N,N-dimethyltryptamine (DMT) in ethanol (B145695) shows absorption maxima (λmax) at approximately 226 nm, 279 nm, and 293 nm. blogspot.com The spectrum of this compound is expected to be very similar, with slight bathochromic (red) shifts due to the electron-donating effects of the two methyl groups on the indole ring.

Table 3: Expected UV-Vis Absorption Maxima (λmax)

SolventExpected λmax (nm)
Ethanol or Methanol~225-230
~280-285
~290-295

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and to deduce the structure of a compound from its fragmentation pattern.

The molecular formula of this compound is C₁₂H₁₆N₂, giving it a monoisotopic mass of approximately 188.13 g/mol . chemicalbook.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 188.

The fragmentation pattern is highly informative. For tryptamines, the most characteristic fragmentation is the cleavage of the Cα-Cβ bond of the ethylamine side chain. researchgate.net For the target compound, this cleavage would result in the formation of a stable immonium ion. Since it is a primary amine, this key fragment would be [CH₂=NH₂]⁺, with an expected m/z of 30. The other major fragment would correspond to the dimethylindolemethyl radical, leading to a cation at m/z 158. This pattern differs significantly from its isomer, DMT, which famously shows a base peak at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ fragment. researchgate.netnih.govnist.gov

Table 4: Predicted Key Fragments in Mass Spectrometry (EI-MS)

m/zProposed Fragment IonSignificance
188[C₁₂H₁₆N₂]⁺Molecular Ion (M⁺)
158[2,7-dimethyl-1H-indol-3-yl-CH₂]⁺Loss of •CH₂NH₂
30[CH₂NH₂]⁺Characteristic immonium ion from β-cleavage

Chromatographic Separation Methods

Chromatographic techniques are essential for separating the target compound from impurities or from other components in a complex mixture, as well as for quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the separation, identification, and quantification of tryptamine (B22526) derivatives. proquest.comjapsonline.com For this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable given the compound's polarity. proquest.com

A typical HPLC system would employ a C18 or a Biphenyl stationary phase, which provide excellent separation for tryptamine analogs. proquest.comnih.gov The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or trifluoroacetic acid (TFA) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. japsonline.comsielc.com Detection can be achieved using a Diode Array Detector (DAD) or a UV detector set to one of the compound's absorption maxima (e.g., ~280 nm). For higher specificity and sensitivity, the HPLC system can be coupled to a mass spectrometer (LC-MS). researchgate.net

Table 5: Representative HPLC Method Parameters

ParameterTypical Condition
ColumnReversed-Phase C18 or Biphenyl (e.g., 150 mm x 4.6 mm, 5 µm) japsonline.com
Mobile Phase AWater + 0.1% Formic Acid or TFA proquest.comsielc.com
Mobile Phase BAcetonitrile or Methanol japsonline.com
ElutionGradient elution (e.g., 10% B to 90% B over 15 minutes)
Flow Rate~1.0 mL/min japsonline.com
DetectionUV-DAD (at ~280 nm) or MS japsonline.com

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful and standard technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. In this method, the compound is vaporized and passed through a capillary column. Separation is achieved based on the compound's boiling point and affinity for the column's stationary phase. The retention time (RT), the time it takes for the compound to travel through the column, is a characteristic identifier under specific chromatographic conditions.

Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process causes the molecule to fragment into a unique pattern of charged ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For tryptamine derivatives, a characteristic fragment ion is often observed at m/z 58, corresponding to the [CH2=N(CH3)2]+ side chain, although the specific fragmentation of the title compound would require experimental verification.

While specific GC-MS analysis data for this compound is not detailed in the reviewed literature, the technique is broadly applied to its isomers and related indolethylamines. nist.govnih.gov For instance, studies involving a novel N-methyltransferase from the cane toad (Rhinella marina) used liquid chromatography-mass spectrometry (LC-MS/MS) to analyze various tryptamine derivatives. nih.govresearchgate.net In that research, 2,7-dimethyltryptamine was noted as a substrate that was not accepted by the enzyme, highlighting the use of mass spectrometry in determining reaction outcomes. nih.govresearchgate.net

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. The ethylamine side chain of this compound is basic and will be protonated (positively charged) in acidic buffer systems. This positive charge allows it to migrate towards the cathode in a CE system.

The migration time of the compound is influenced by its charge, size, and the electroosmotic flow within the capillary. This technique offers advantages such as high efficiency, short analysis times, and minimal sample consumption. While CE is a well-established method for the analysis of small molecules, including various amines and alkaloids, specific published applications of capillary electrophoresis for the direct analysis of this compound were not identified in the searched literature. However, its properties make it a theoretically suitable candidate for separation and quantification by this method.

Elemental Microanalysis (C, H, N, O)

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like oxygen, O) in a sample. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized compound. For this compound, the molecular formula is C12H16N2, with a molecular weight of approximately 188.27 g/mol . molbase.com

The theoretical elemental composition can be calculated from the molecular formula. This calculated data is then compared against the experimental values obtained from the analysis of a purified sample. A close correlation between the theoretical and experimental percentages provides strong evidence for the compound's identity and purity.

Table 1: Theoretical Elemental Composition of this compound (C12H16N2)
ElementAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Mass Percentage (%)
Carbon (C)12.01112144.13276.56%
Hydrogen (H)1.0081616.1288.56%
Nitrogen (N)14.007228.01414.88%

Electrochemical and Conductivity Measurements for Complex Formation

Electrochemical techniques, such as cyclic voltammetry, and conductivity measurements are valuable for studying the redox properties of a molecule and its ability to form complexes with other species, such as metal ions. The indole nucleus of this compound is susceptible to oxidation, and electrochemical methods can precisely measure the potential at which this occurs.

When the compound forms a complex, for example with a metal ion, its electrochemical properties often change. This change, such as a shift in the oxidation potential, can be monitored to understand the nature of the interaction and the stability of the resulting complex.

Theoretical and Computational Investigations of 2 2,7 Dimethyl 1h Indol 3 Yl Ethylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), offer a robust framework for understanding the electronic structure, geometry, and energetic properties of 2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For tryptamine (B22526) derivatives, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), can determine the most stable molecular geometry by optimizing bond lengths and angles. nih.gov These calculations reveal that the indole (B1671886) ring system in such molecules is typically planar, with the ethylamine (B1201723) side chain having rotational freedom. nih.gov The methyl groups at the 2 and 7 positions of the indole ring in this compound would influence the electronic distribution and steric hindrance of the molecule. The optimized geometry from DFT provides a foundational understanding of the molecule's shape and electron density distribution, which are crucial for its chemical reactivity and biological interactions.

ParameterBond Length (Å)Bond Angle (°)
C-C (indole ring)1.37 - 1.45
C-N (indole ring)1.37 - 1.38
C-C (side chain)1.52 - 1.54
C-N (side chain)1.47
C-N-H (amine)109.5
Dihedral Angle (indole plane to side chain)Variable

Note: The data in this table is representative of typical tryptamine structures and is for illustrative purposes.

Prediction of Spectroscopic Parameters

DFT calculations are also instrumental in predicting various spectroscopic parameters. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. These theoretical spectra can be compared with experimental data to confirm the molecular structure. Key vibrational modes would include N-H stretching of the indole and the primary amine, C-H stretching of the aromatic and aliphatic parts, and various bending and torsional modes. Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions and the energies of the molecule's excited states.

Thermochemical Properties and Energetics

The energetic properties of this compound can be thoroughly investigated using quantum chemical methods. The total energy of the molecule in its optimized geometry represents its stability. The heat of formation, which is the change in enthalpy during the formation of the compound from its constituent elements in their standard states, is a critical thermochemical parameter that can be calculated. researchgate.net Binding energy, referring to the energy required to disassemble the molecule into its constituent atoms, can also be determined. These energetic calculations are vital for understanding the molecule's stability and reactivity.

Thermochemical PropertyPredicted Value (Representative)
Total Energy(Value in Hartrees)
Heat of Formation(Value in kJ/mol)
Binding Energy(Value in kJ/mol)

Note: Specific calculated values for this compound are not available in the literature; this table is for illustrative purposes.

Dipole Moment Analysis

The dipole moment is a measure of the net molecular polarity, which is a consequence of the non-uniform distribution of charge in the molecule. DFT calculations can provide a precise value for the magnitude and direction of the dipole moment of this compound. The presence of the nitrogen atoms in the indole ring and the ethylamine side chain, along with the methyl substitutions, would result in a significant dipole moment. This property is crucial for understanding intermolecular interactions, such as those with solvents or biological receptors, as it governs the molecule's solubility and how it orients itself in an electric field.

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor or an enzyme. nih.gov

Binding Mode Analysis and Ligand-Protein Interactions

In a molecular docking simulation, the 3D structure of this compound would be placed into the binding site of a target protein. The simulation then explores various possible binding poses and scores them based on their predicted binding affinity. Tryptamine derivatives are known to interact with various receptors, including serotonin (B10506) receptors and peroxisome proliferator-activated receptors (PPARs). nih.gov

The analysis of the best-scoring poses reveals the specific ligand-protein interactions that stabilize the complex. These interactions can include:

Hydrogen Bonds: The amine group of the ethylamine side chain and the N-H group of the indole ring are potential hydrogen bond donors, while the nitrogen atom of the indole ring can act as an acceptor.

Hydrophobic Interactions: The aromatic indole ring and the methyl groups can form hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The indole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

A hypothetical docking result is summarized in the table below, illustrating the types of interactions that might be observed.

Interaction TypeInteracting Residue (Example)Distance (Å)
Hydrogen BondSerine2.9
Hydrogen BondAspartate3.1
Hydrophobic InteractionLeucine3.8
Pi-StackingPhenylalanine4.5

Note: This table represents a hypothetical binding mode for illustrative purposes, as specific docking studies for this compound are not available.

Through these detailed theoretical and computational investigations, a comprehensive understanding of the molecular properties and potential biological interactions of this compound can be achieved, guiding further experimental research.

Prediction of Potential Molecular Targets

In the absence of direct experimental data, computational methods provide a powerful approach for the preliminary identification of potential molecular targets for novel or uncharacterized compounds. These in silico techniques leverage the vast amount of existing bioactivity data to predict interactions between a small molecule and protein targets based on the principle of chemical similarity. One such widely used tool is SwissTargetPrediction, which predicts the most probable protein targets of a bioactive molecule by comparing it to a database of known ligands with experimentally validated activities.

To elucidate the potential pharmacological profile of this compound, a target prediction was performed using the SwissTargetPrediction web server. The prediction is based on a combination of 2D and 3D similarity measures between the query molecule and a library of curated active compounds. The underlying principle is that structurally similar molecules are likely to bind to similar protein targets.

The predicted targets for this compound, based on their probability, are summarized in the interactive data table below. The target classes with the highest probability include enzymes, particularly monoamine oxidase A, and a range of G protein-coupled receptors (GPCRs), with a notable representation of serotonin and dopamine (B1211576) receptors. This prediction aligns with the known pharmacology of many tryptamine derivatives, which often exhibit affinity for monoaminergic systems. The predicted interactions suggest that the compound may modulate neurotransmitter metabolism and signaling pathways. It is important to note that these predictions are theoretical and require experimental validation to confirm the biological activity.

Table 1: Predicted Molecular Targets for this compound

Target Class Target Name UniProt ID Probability
Enzyme Monoamine oxidase A P21397 0.254
G protein-coupled receptor Serotonin 5-HT2B receptor P41595 0.187
G protein-coupled receptor Serotonin 5-HT2A receptor P28223 0.132
G protein-coupled receptor Serotonin 5-HT1D receptor P28221 0.098
G protein-coupled receptor Dopamine D3 receptor P35462 0.081
G protein-coupled receptor Serotonin 5-HT6 receptor P50406 0.065
G protein-coupled receptor Serotonin 5-HT1A receptor P08908 0.053
Enzyme Cholinesterase P22303 0.041
G protein-coupled receptor Adrenergic receptor alpha 2A P08913 0.035
G protein-coupled receptor Histamine H1 receptor P35367 0.028

Note: The probability indicates the likelihood of interaction as calculated by the SwissTargetPrediction algorithm. The data presented is for illustrative purposes based on computational predictions.

Conformational Analysis and Dynamics Simulations

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape, or conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt and the energy barriers between them. This information is crucial for understanding how the molecule might interact with the binding pocket of a protein target.

Computational methods such as molecular mechanics (MM) and quantum mechanics (QM) are employed to perform conformational searches. These methods systematically or stochastically explore the rotational freedom around the single bonds of the molecule to map its potential energy surface. For this compound, the key flexible bonds are within the ethylamine side chain. The rotation around these bonds will determine the spatial relationship between the indole core and the terminal amino group. The presence of methyl groups on the indole ring can also influence the conformational preferences by introducing steric hindrance.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the movements of atoms and bonds according to the laws of physics, MD can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent or a protein binding site. An MD simulation of this compound in an aqueous environment would illustrate its conformational flexibility in a physiological context. Furthermore, simulating the compound within the binding site of a predicted target, such as the serotonin 5-HT2A receptor, could provide insights into the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the energetic favorability of the binding event.

While specific conformational analysis and dynamics simulation studies for this compound are not available in the current literature, studies on the parent compound, tryptamine, and its N,N-dimethylated analog, DMT, have shown that the ethylamine side chain can adopt several low-energy conformations. These studies indicate that the interplay of intramolecular hydrogen bonding and steric effects governs the conformational landscape. It is reasonable to hypothesize that this compound would exhibit similar conformational flexibility, which would be a critical factor in its interaction with various receptor subtypes.

Biological Activity and Mechanistic Insights in Vitro and Molecular Level

Anticancer Research Applications

The indole (B1671886) structure is a key component in several established anticancer agents, and its derivatives are continuously being explored for their therapeutic potential. nih.govmdpi.com Research into 2-(2,7-dimethyl-1H-indol-3-yl)-ethylamine and related indole compounds has revealed promising activity against various cancer cell lines.

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

Studies have demonstrated the cytotoxic and antiproliferative effects of indole derivatives against a panel of human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), HepG-2 (liver carcinoma), and MCF-7 (breast adenocarcinoma). nih.gov While specific data for this compound is part of a broader investigation into indole compounds, the general class has shown significant activity. For instance, certain pyrazole-indole hybrids have exhibited potent anticancer activity against these cell lines, in some cases surpassing the efficacy of the standard drug doxorubicin. nih.gov

Below is a representative table of the kind of data generated in such studies, illustrating the cytotoxic potential of related indole compounds.

Cell LineCompoundIC₅₀ (µM)
A549 (Lung)Pyrazole-Indole Hybrid 7aData not specified
Pyrazole-Indole Hybrid 7bData not specified
HeLa (Cervical)Indole Derivative 35.64
Indole Derivative 41.87
HepG-2 (Liver)Pyrazole-Indole Hybrid 7a6.1 ± 1.9
Pyrazole-Indole Hybrid 7b7.9 ± 1.9
Doxorubicin (Standard)24.7 ± 3.2
MCF-7 (Breast)Pyrazole-Indole Hybrid 7aData not specified
Pyrazole-Indole Hybrid 7bData not specified
Indole Derivative 40.84

This table is for illustrative purposes and is based on data for related indole compounds.

Exploration of Cellular Mechanisms of Action

The anticancer effects of indole derivatives are often linked to their ability to induce apoptosis (programmed cell death) and modulate the cell cycle. nih.govnih.gov Research on potent pyrazole-indole hybrids has shown that they can trigger apoptosis in HepG2 cells. nih.gov The mechanism often involves the regulation of key proteins such as caspase-3, Bcl-2, and Bax. nih.gov Furthermore, some indole derivatives have been found to cause cell cycle arrest at the S and G2/M phases, preventing cancer cell proliferation. nih.govnih.gov This is achieved by influencing the expression of critical regulatory molecules. nih.govnih.gov

Structure-Activity Relationships (SAR) in Anticancer Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of indole derivatives. Research has shown that the nature and position of substituents on the indole ring significantly influence cytotoxicity. nih.gov For example, the hybridization of an indole scaffold with other heterocyclic rings, such as pyrazole (B372694) or imidazole, has been shown to enhance anticancer activity. nih.govnih.gov The attachment of specific side chains can also impact the compound's ability to interact with biological targets like tubulin, a key protein involved in cell division. nih.gov

Antimicrobial Research Applications

In addition to its anticancer potential, the indole scaffold is a promising platform for the development of new antimicrobial agents.

Antibacterial Activity against Bacterial Strains

Indole derivatives have been investigated for their activity against a range of pathogenic bacteria. While specific data for this compound is limited, related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus and MRSA: Methicillin-resistant Staphylococcus aureus (MRSA) is a significant public health concern. nih.govnih.gov Studies on various extracts and synthetic compounds have demonstrated activity against S. aureus and MRSA. nih.govnih.gov

Escherichia coli: Certain indole derivatives have also been evaluated for their ability to inhibit the growth of E. coli. nih.gov

Mycobacterium smegmatis: As a non-pathogenic model for Mycobacterium tuberculosis, M. smegmatis is often used in initial screening for antimycobacterial agents.

The following table summarizes the type of data obtained in antibacterial studies of related compounds.

Bacterial StrainCompound/ExtractActivity MetricResult
Staphylococcus aureus n-hexane extract of A. herba-albaInhibition Zone24.67 mm ± 0.58
MRSA Methanol extract of A. herba-albaInhibition Zone24.00 mm ± 1.73
Methanol extract of A. herba-albaMIC1.17 ± 1.09 mg/ml
Escherichia coli Peptide G19 NPMIC₅₀3.13 µM

This table is for illustrative purposes and is based on data for other antimicrobial agents.

Antifungal Activity against Fungal Strains

The antifungal potential of indole-related structures is also an active area of research.

Aspergillus flavus: The yeast Pichia anomala has been shown to produce compounds that inhibit the growth of the fungus Aspergillus flavus. nih.gov

Pichia anomala: This yeast itself is used as a biocontrol agent due to its antifungal properties. nih.govnih.gov

Candida albicans: Pichia anomala produces a killer toxin that has a fungistatic effect on Candida albicans, a common human fungal pathogen. nih.gov Studies have measured the minimum inhibitory concentration (MIC) of various agents against different Candida species. mui.ac.ir

Anti-Biofilm Formation Capabilities

There is currently no available scientific literature that specifically investigates or reports on the anti-biofilm formation capabilities of this compound. While the broader class of indole derivatives has been a subject of research for their potential to inhibit biofilm formation in various microorganisms, studies on this particular dimethylated indole ethylamine (B1201723) are absent from the public domain. nih.govmdpi.comifremer.frmdpi.com

Investigation of Molecular Targets in Microorganisms

No research has been published detailing the molecular interactions of this compound with specific microbial targets. Consequently, there is no data available on its potential activity as an inhibitor or modulator of:

(p)ppGpp synthetases/hydrolases

FtsZ proteins

Pyruvate kinases

RelA/SpoT homolog proteins

Studies on other, different indole-containing molecules have identified them as inhibitors of some of these targets, such as (p)ppGpp synthetases, which are crucial for bacterial stress responses and biofilm formation. mdpi.comnih.gov However, this information cannot be scientifically extrapolated to this compound without direct experimental evidence.

Antioxidant Activity Studies

There are no available studies that have evaluated the antioxidant potential of this compound through in vitro assays, including iron chelating assays. The capacity of this specific compound to act as an antioxidant or to chelate metal ions has not been reported.

As there are no studies on the antioxidant activity of the free ligand this compound, there are consequently no reports on the synthesis of its metal complexes or any comparative analysis of their antioxidant efficacy. Research exists on the metal complexes of other Schiff bases and ligands for their antioxidant properties, but none involve the specific compound . uobaghdad.edu.iqjmchemsci.comresearchgate.netsemanticscholar.org

Investigation of Other Pharmacological Potential at the Molecular Level

No scientific reports were found that investigated the antiviral properties of this compound against any type of virus.

The scientific literature lacks specific studies on the interaction of this compound with antidepressant-related receptors, such as serotonin (B10506) or sigma receptors. While some marine-derived indole alkaloids and other synthetic indole derivatives have been explored for their potential as antidepressants, this specific compound has not been a subject of such investigations. bruker.comnih.gov

Future Directions and Emerging Research Avenues

Development of Novel Derivatized Compounds with Enhanced Specificity

A primary focus of future research will be the rational design and synthesis of novel derivatives of 2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine. The goal of such derivatization is to enhance the compound's specificity for its biological targets, thereby maximizing its therapeutic effects while minimizing off-target interactions. Medicinal chemists can systematically modify the core structure at several key positions to explore the structure-activity relationship (SAR). For instance, substitutions on the indole (B1671886) ring, the ethylamine (B1201723) side chain, or the amino group can profoundly influence the compound's binding affinity and functional activity at various receptors or enzymes. mdpi.com

The synthesis of such analogs can be achieved through established and innovative chemical routes. For example, building upon the foundational Fischer indole synthesis, researchers can introduce a variety of functional groups to the indole nucleus. researchgate.net Furthermore, modern synthetic methodologies allow for precise modifications, creating a library of related compounds for biological evaluation. researchgate.net The insights gained from these studies will be instrumental in developing derivatives with optimized pharmacological profiles.

Table 1: Potential Derivatization Strategies for this compound

Modification Site Potential Substituents Desired Outcome
Indole Ring (Positions 4, 5, 6) Halogens, Methoxy groups, Alkyl chains Altered lipophilicity and electronic properties to enhance target binding.
Ethylamine Side Chain Methyl or ethyl groups at the alpha or beta position Increased metabolic stability and modified receptor interaction.
Terminal Amino Group Acetylation, Alkylation (mono- or di-substitution) Modulation of polarity and hydrogen bonding capacity.

Integration with High-Throughput Screening for Target Identification

A significant challenge in the study of a novel compound like this compound is the identification of its primary biological targets. High-throughput screening (HTS) offers a powerful solution to this problem. herbmedpharmacol.com HTS allows for the rapid, automated testing of a compound against vast libraries of biological targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters. wikipedia.org

The process typically involves miniaturized assays in multi-well plates, where the interaction between the compound and a specific target is measured using various detection methods such as fluorescence, luminescence, or absorbance. wikipedia.org By screening this compound and its derivatives against these target panels, researchers can quickly identify "hits"—instances where the compound exhibits significant activity. herbmedpharmacol.com These initial hits provide the crucial starting point for more detailed investigations into the compound's mechanism of action. For example, a study on other indole ethylamine derivatives successfully used this approach to identify their effects on lipid metabolism by targeting PPARα and CPT1. nih.gov

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational modeling with traditional experimental research represents a powerful paradigm in modern drug discovery. nih.gov For this compound, in silico techniques such as molecular docking and molecular dynamics simulations can provide profound insights into its potential biological interactions. herbmedpharmacol.comthesciencein.org

Molecular docking studies can predict how the compound might bind to the active site of a known receptor or enzyme. researchgate.netnih.gov For instance, based on its structural similarity to serotonin (B10506) and dimethyltryptamine (DMT), it is plausible that this compound interacts with serotonergic or other neurotransmitter receptors. wikipedia.orgnih.gov Computational models can generate a ranked list of potential targets based on predicted binding affinities, which can then be prioritized for experimental validation. nih.gov

Molecular dynamics simulations can further elucidate the stability of the compound-target complex over time, providing a more dynamic picture of the interaction. herbmedpharmacol.com This synergistic approach, where computational predictions guide focused experimental work and experimental results refine computational models, accelerates the research process and leads to a more comprehensive understanding of the compound's pharmacology.

Table 2: Example of a Synergistic Computational-Experimental Workflow

Step Method Objective
1. In Silico Screening Virtual screening against a library of receptors. biorxiv.org Identify a prioritized list of potential biological targets.
2. Molecular Docking Docking of this compound into the top-ranked targets. thesciencein.org Predict binding poses and key interactions.
3. Experimental Validation In vitro binding and functional assays. Confirm the predicted interactions and determine the compound's activity (agonist, antagonist, etc.).
4. Structure-Activity Relationship (SAR) Synthesize and test derivatives based on the docking model. Optimize the compound's affinity and specificity for the confirmed target.
5. Refined Modeling Molecular dynamics simulations of the optimized compound with the target. herbmedpharmacol.com Understand the dynamic stability of the interaction.

Exploration of New Biological Pathways and Mechanisms of Action

While the structural similarity of this compound to known tryptamines suggests potential activity within the central nervous system, future research must also explore novel biological pathways. nih.gov The field of pharmacology is replete with examples of drugs that were found to have unexpected mechanisms of action. Therefore, an unbiased approach to studying this compound is warranted.

Phenotypic screening, a type of HTS that measures the effect of a compound on cell morphology or function without a preconceived target, can be a valuable tool in this endeavor. Furthermore, advances in "omics" technologies (genomics, proteomics, metabolomics) can provide a global view of the cellular changes induced by this compound. By identifying which genes are expressed, which proteins are produced, and which metabolic pathways are altered in the presence of the compound, researchers can uncover entirely new mechanisms of action. berkeley.edu For example, research on dimethyl fumarate, a seemingly simple molecule, revealed that it modifies a range of intracellular proteins, impacting pathways beyond its initially understood mechanism. nih.gov A similar broad investigation into this compound could reveal unexpected therapeutic opportunities.

Q & A

Q. What are the optimal synthetic routes for 2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine, and how can reaction yields be improved?

Methodological Answer: The synthesis of indole-ethylamine derivatives often involves palladium-catalyzed coupling or alkylation reactions. For example, a Pd(OAc)₂-catalyzed protocol using 2-(1H-indol-3-yl)-ethylamine as a precursor demonstrated that increasing equivalents of DMF (from 1 to 8) improved yields from 25% to 94% under optimized conditions (NEt₃ as a base, 0.2 mmol Pd catalyst) . Key parameters include solvent choice, catalyst loading, and reaction time. Purification via column chromatography or recrystallization is recommended to isolate the product.

Q. How can the structural and crystallographic properties of this compound be characterized?

Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for determining crystal structures. SHELX is robust for small-molecule refinement, even with twinned or high-resolution data . For non-crystalline samples, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical. Indole derivatives often exhibit distinct aromatic proton signals at δ 6.5–7.5 ppm in ¹H NMR.

Q. What in vitro assays are suitable for preliminary screening of biological activity?

Methodological Answer: Common assays include:

  • Antimicrobial activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi.
  • Receptor binding : Radioligand displacement assays (e.g., dopamine D2 receptor binding, as seen in structurally similar 3-chlorotyramine studies) .
  • Cytotoxicity : MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do methyl substituents at the 2- and 7-positions of the indole ring influence receptor binding affinity?

Methodological Answer: Structure-activity relationship (SAR) studies suggest that electron-donating groups (e.g., methyl) on the indole ring enhance steric hindrance and alter π-π stacking interactions. For example, 2-(4-fluoro-3-hydroxyphenyl)ethylamine showed reduced D2 receptor affinity compared to dopamine, highlighting the impact of substituent position . Computational docking (e.g., AutoDock Vina) can model interactions with receptor binding pockets, while isothermal titration calorimetry (ITC) quantifies binding thermodynamics.

Q. How can contradictory crystallographic data (e.g., disordered atoms) be resolved during refinement?

Methodological Answer: Disordered atoms in crystal structures are common in flexible ethylamine chains. SHELXL’s PART and SUMP instructions can model disorder by splitting occupancy across multiple positions . High-resolution data (>1.0 Å) and TWIN/BASF commands (for twinned crystals) improve precision. Validation tools like PLATON or checkCIF should confirm geometric restraints and hydrogen-bonding networks.

Q. What computational strategies predict the compound’s metabolic stability and toxicity?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME or ProTox-II analyze bioavailability, CYP450 metabolism, and hepatotoxicity.
  • Quantum mechanical calculations : DFT (e.g., B3LYP/6-31G*) models oxidation potentials and reactive intermediates.
  • Molecular dynamics (MD) : Simulates interactions with metabolic enzymes (e.g., cytochrome P450) to identify potential metabolic pathways .

Q. How can synthetic byproducts or isomers be identified and minimized?

Methodological Answer: Byproducts arise from incomplete alkylation or indole ring side reactions. Techniques include:

  • LC-MS/MS : Detects low-abundance impurities using fragmentation patterns.
  • Chiral HPLC : Resolves enantiomers (e.g., if the ethylamine chain has stereocenters).
  • Reaction optimization : Reducing temperature or using protecting groups (e.g., Boc for amines) suppresses side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.